(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
KHKHSMQEXQMAOE-RIHPBJNCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1)O.Cl |
Canonical SMILES |
CCOC(=O)C1C(CCN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from Vitamin C (Industrial Route)
A patented industrial method uses vitamin C as a raw material to synthesize trans-3-hydroxy-L-proline derivatives, which can be adapted for the D-isomer with stereochemical control. The process involves:
- Dissolving vitamin C and reacting with anhydrous cupric sulfate at room temperature.
- Subsequent addition of potassium carbonate and hydrogen peroxide under controlled temperature (<20°C).
- Reaction with iodoethane in acetonitrile to form an ethylated intermediate (Compound I).
- Treatment with sulfonyl reagents and alkali at low temperature (-20°C), followed by azide substitution using lithium azide in DMF to yield Compound II.
- Reduction and esterification steps involving triphenylphosphine, triethylamine, and bis(tert-butoxycarbonyl)oxides to obtain Compound III.
- Final acid treatment to yield the hydroxyproline ethyl ester hydrochloride (Compound IV).
This method achieves high yields (up to 100% in intermediate steps and 75% in final steps) and is suitable for large-scale production.
Esterification of Optically Pure Hydroxyproline
Another approach involves direct esterification of optically pure (3S)-3-hydroxyproline with ethanol under acidic conditions to form the ethyl ester hydrochloride salt. Key features include:
- Use of halogen acids (e.g., hydrochloric acid) to catalyze esterification.
- Reaction temperatures ranging from 0 to 150°C, often under reflux.
- The process may be performed consecutively with lactam cyclization and amide reduction steps without intermediate purification.
- Sodium or potassium carbonate bases are used to neutralize and facilitate ester formation.
- The final product is isolated by adjusting pH, extraction with organic solvents (ethyl acetate or dichloromethane), drying, and crystallization.
This method is efficient and allows for the preparation of optically pure (3S)-3-hydroxy-D-proline ethyl ester hydrochloride with minimal purification steps.
Lactam Cyclization and Amide Reduction
A sophisticated synthetic route involves:
- Esterification of 4-amino-(S)-2-hydroxybutyric acid to form an ester intermediate.
- Cyclization to form a lactam compound.
- Reduction of the lactam carbonyl group using sodium borohydride in the presence of sulfuric acid.
- The reaction is typically carried out in diglyme or similar solvents at 20–150°C.
- The crude product is purified by simple distillation under reduced pressure, avoiding complex purification.
This method is notable for its economic and industrial viability, producing chemically and optically pure (S)-3-hydroxypyrrolidine derivatives, which can be converted to the ethyl ester hydrochloride form.
Refinement and Crystallization
Refinement of proline derivatives, including ethyl esters, involves:
- Dissolving crude ester hydrochloride in alcohol (methanol or ethanol).
- Cooling and reacting with ammonia gas to form amides or related intermediates.
- Extraction with dichloromethane and washing with potassium hydroxide solution.
- Activated carbon decolorization and heat filtration.
- Crystallization at low temperatures (0–5°C) to obtain high-purity products.
- Drying under reduced pressure at ~45°C.
This method yields products with high purity (>99%) and good recovery rates (80–85%).
- The stereochemical integrity of the (3S) center is maintained throughout these synthetic routes by careful control of reaction conditions and choice of reagents.
- The use of vitamin C as a chiral pool starting material offers a sustainable and cost-effective approach for large-scale synthesis.
- Esterification under acidic conditions is a straightforward method but requires careful pH control to avoid racemization.
- Lactam cyclization followed by reduction provides a versatile route to access various hydroxyproline derivatives with high optical purity.
- Purification by crystallization and activated carbon treatment ensures removal of impurities and color bodies, critical for pharmaceutical applications.
- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and downstream applications.
Chemical Reactions Analysis
Hydrolysis to D-Proline
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate D-proline. This reaction is pivotal for recovering the parent amino acid after synthetic modifications.
| Reaction Conditions | Details | Source |
|---|---|---|
| Acidic (HCl, H₂O) | Reflux at 100°C for 6–8 hours; yields >90% D-proline. | |
| Basic (NaOH, H₂O) | Room temperature, 2–4 hours; requires neutralization with HCl post-reaction. |
This hydrolysis is reversible, enabling controlled esterification in synthetic pathways.
Transesterification Reactions
The ethyl ester participates in transesterification with higher alcohols (e.g., benzyl alcohol) under acidic catalysis, broadening its utility in prodrug design.
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Benzyl alcohol | H₂SO₄ | 0–20°C, 12 hours | 78% |
| Isopropyl alcohol | HCl (gas) | Reflux in dry ether, 8 hours | 65% |
This reaction retains the stereochemical integrity of the hydroxyl group .
Aminolysis to Prolinamide Derivatives
Exposure to ammonia or amines converts the ester to amides, a key step in peptide synthesis.
| Amine | Solvent | Conditions | Purity |
|---|---|---|---|
| NH₃ (gas) | Methanol | 15–20°C, 15 hours; KOH workup | 99.7% |
| Methylamine | Dichloromethane | 0–10°C, 24 hours | 95% |
The CN102180823B patent demonstrates industrial-scale aminolysis with 80–85% yields for D-prolinamide .
Lactam Cyclization
Under dehydrating conditions, the hydroxyl and amino groups form a lactam ring, critical for synthesizing pyrrolidine-based pharmaceuticals.
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅ | 80°C, 4 hours | (S)-3-Hydroxypyrrolidine |
| Thionyl chloride | Reflux in toluene, 6 hours | Lactam hydrochloride salt |
This method is used in the industrial synthesis of calcium antagonists and antibiotics .
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using agents like DIBAL-H, enabling access to stereochemically complex intermediates.
| Reducing Agent | Solvent | Conditions | Diastereoselectivity |
|---|---|---|---|
| DIBAL-H | CH₂Cl₂ | −78°C to RT, 2 hours | 5:1 (syn:anti) |
| LiAlH₄ | Et₂O | Reflux, 4 hours | 3:1 (syn:anti) |
Reduction pathways are stereospecific, as shown in Taguchi’s studies on proline derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
- Neurological Disorders: The compound is known for its ability to cross the blood-brain barrier, making it a valuable building block in the synthesis of drugs targeting neurological conditions. It is often utilized in the development of pharmaceuticals aimed at treating diseases such as Alzheimer's and Parkinson's disease .
2. Peptide Synthesis
- Stability and Bioactivity: (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride serves as an important intermediate in peptide synthesis. Its incorporation enhances the stability and bioactivity of peptides, which is crucial for effective drug formulation. This application is particularly significant in creating therapeutic peptides with improved pharmacokinetic properties .
3. Chiral Catalysis
- Asymmetric Synthesis: The compound acts as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is vital for the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry .
Biochemical Research
1. Protein Folding Studies
- Understanding Biochemical Pathways: In biochemistry, this compound is employed to study protein folding and enzyme activity. These studies help elucidate biochemical pathways and can lead to the development of new therapeutic strategies .
2. Enzyme Activity Research
- Enzyme Inhibition Studies: The compound has been investigated for its role in inhibiting specific enzymes, contributing to research on metabolic pathways and potential therapeutic targets .
Cosmetic Applications
1. Skin Care Formulations
- Moisturizing Properties: Recent studies have explored the use of this compound in cosmetic formulations due to its moisturizing and anti-aging properties. The compound's ability to enhance skin hydration makes it a promising ingredient for various skincare products .
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits/Outcomes |
|---|---|---|
| Pharmaceutical | Drug development for neurological disorders | Ability to cross blood-brain barrier |
| Peptide synthesis | Enhanced stability and bioactivity | |
| Chiral catalysis | Production of enantiomerically pure compounds | |
| Biochemical Research | Protein folding studies | Insights into biochemical pathways |
| Enzyme inhibition studies | Identification of therapeutic targets | |
| Cosmetic | Skin care formulations | Moisturizing and anti-aging effects |
Case Studies
Case Study 1: Neurological Drug Development
A study demonstrated the effectiveness of this compound as a precursor in synthesizing a novel drug candidate for Alzheimer's disease. The candidate showed promising results in preclinical trials, indicating improved cognitive function in animal models.
Case Study 2: Peptide Therapeutics
Research conducted on the synthesis of a therapeutic peptide using this compound revealed that its incorporation significantly improved the peptide's stability against enzymatic degradation, enhancing its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in proline metabolism. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key features of (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride with analogous compounds:
*Note: The molecular formula and weight for (3S)-3-Hydroxy-D-proline ethyl ester HCl are inferred based on its parent compound (C5H9NO3) with ethyl ester (+C2H5O) and HCl additions.
Key Observations:
Stereochemical Influence : The (3S) configuration in the target compound contrasts with (2R,3S) in phenylisoserine derivatives, which impacts binding affinity in enzymatic processes (e.g., antibiotic synthesis) .
Substituent Effects: Phenyl Groups (e.g., in phenylisoserine and homophenylalanine derivatives) enhance lipophilicity, favoring blood-brain barrier penetration .
Functional Applications: Creatine ethyl ester HCl is used in supplements due to rapid dissociation into creatine and ethanol, enhancing muscle uptake . The target compound’s proline backbone suggests utility in constrained peptide design, where rigid cyclic structures stabilize secondary structures .
Physicochemical Properties
- Solubility: Ethyl ester hydrochlorides generally exhibit higher water solubility than their free acid counterparts. For instance, Dabigatran ethyl ester HCl dissolves at 50 mg/mL in DMSO, aiding formulation for intravenous use .
- Stability : Proline derivatives are prone to racemization under basic conditions, but the ethyl ester and HCl salt may mitigate this by stabilizing the zwitterionic form .
Biological Activity
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its antimicrobial and anthelmintic activities.
Synthesis of this compound
The synthesis of this compound typically involves the alkylation of proline derivatives. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) in DMF (dimethylformamide) has been shown to yield high purity and good yields in peptide synthesis, which is crucial for obtaining bioactive compounds .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies indicate that this compound exhibits moderate to good activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Moderate |
| Klebsiella pneumoniae | Moderate |
| Candida albicans | Good |
| Gram-positive bacteria | Mild to moderate |
The hydrolyzed derivatives of this compound tend to show enhanced antimicrobial efficacy compared to their ester counterparts, highlighting the importance of structural modifications in optimizing bioactivity .
Anthelmintic Activity
In addition to its antimicrobial properties, this compound has demonstrated significant anthelmintic activity. Research indicates that derivatives containing this compound exhibit effective paralysis and mortality rates in various earthworm species when tested at concentrations around 2 mg/mL .
Table 2: Anthelmintic Activity Comparison
| Compound | Concentration (mg/mL) | Activity Level |
|---|---|---|
| (3S)-3-Hydroxy-D-proline | 2 | High |
| Mebendazole | Standard | Reference |
The anthelmintic effects are attributed to the ability of the compound to disrupt the neuromuscular function in helminths, suggesting potential therapeutic applications in parasitic infections .
Case Studies and Research Findings
A study conducted by Venepally et al. focused on the synthesis and biological evaluation of various proline derivatives, including this compound. The results indicated that compounds with hydroxylated prolines showed enhanced biological activities compared to their non-hydroxylated counterparts, particularly in antimicrobial assays .
Another significant finding from the research was the synergistic effect observed when combining (3S)-3-hydroxy-D-proline with other biologically active compounds. This combination led to improved efficacy against resistant strains of bacteria, suggesting a potential strategy for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification of (3S)-3-Hydroxy-D-proline using ethanol under acidic conditions, followed by hydrochloride salt formation. Carbodiimide coupling agents (e.g., EDC) can enhance esterification efficiency by activating carboxylic acid groups . Optimization includes monitoring reaction pH (ideally 4–6) and temperature (20–25°C) to prevent racemization. Thin-layer chromatography (TLC) or HPLC with polar stationary phases (e.g., C18 columns) is recommended for tracking reaction progress .
Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?
- Methodological Answer : Purity analysis requires a combination of techniques:
- HPLC : Use a reversed-phase column (e.g., C18) with UV detection at 210–220 nm to quantify impurities. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm structural integrity. Key signals include the ethyl ester protons (~1.2–1.4 ppm for CH₃ and ~4.1–4.3 ppm for CH₂) and the hydroxyproline backbone .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (expected [M+H]⁺ ~236.6 g/mol) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at +4°C in airtight, light-resistant containers under nitrogen or argon to minimize moisture absorption and oxidation. For long-term stability (>6 months), lyophilization and storage at −20°C are advised. Regular stability testing via HPLC is recommended to detect degradation products (e.g., free proline or ester hydrolysis byproducts) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in peptide synthesis?
- Methodological Answer : The (3S) configuration stabilizes secondary structures (e.g., polyproline helices) in peptides. To study stereochemical effects:
- Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers during coupling reactions .
- Compare coupling efficiency with L-proline derivatives using Fmoc/t-Bu solid-phase synthesis. Monitor reaction kinetics via real-time NMR or circular dichroism (CD) spectroscopy to assess conformational biases .
- Note: Contradictions in reported coupling yields may arise from variations in protecting group strategies (e.g., Boc vs. Fmoc) or solvent polarity .
Q. What strategies mitigate racemization during derivatization of this compound for bioconjugation?
- Methodological Answer : Racemization occurs at high pH or elevated temperatures. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reactions at 0–4°C in buffered solutions (pH 4–6).
- Activation Reagents : Use HOBt or Oxyma Pure with carbodiimides to suppress racemization during amide bond formation .
- Analytical Validation : Employ Marfey’s reagent or chiral GC-MS to quantify enantiomeric excess (ee) post-reaction .
Q. How can researchers resolve contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies often stem from protonation states or salt forms. Methodological steps:
pH-Dependent Solubility Testing : Dissolve the compound in water (pH 2–3 with HCl) and compare with solubility in DMSO or ethanol.
Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS) to distinguish true solubility from colloidal dispersion .
Reference Standards : Cross-validate using pharmacopeial-grade reference materials to rule out impurity effects .
Experimental Design & Data Analysis
Q. What experimental controls are essential when using this compound in protease inhibition assays?
- Methodological Answer : Key controls include:
- Negative Control : Substitute the compound with D-proline ethyl ester to assess stereospecificity.
- Solvent Control : Use equivalent concentrations of ethanol or HCl to rule out solvent-mediated inhibition.
- Enzyme Activity Baseline : Pre-incubate protease (e.g., MMP-3) with EDTA to confirm inhibition is compound-specific .
Q. How can researchers validate the compound’s role in modulating collagen stability in vitro?
- Methodological Answer :
- Collagenase Assay : Incubate type I collagen with the compound (0.1–10 mM) and collagenase. Monitor degradation via SDS-PAGE or fluorescence-based probes (e.g., FITC-labeled collagen).
- Thermal Stability : Use differential scanning calorimetry (DSC) to measure collagen denaturation temperatures with/without the compound .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
